1-Thia-6-azaspiro[3.3]heptane hydrochloride
Overview
Description
1-Thia-6-azaspiro[33]heptane hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNS It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom
Preparation Methods
The synthesis of 1-Thia-6-azaspiro[3.3]heptane hydrochloride involves several steps. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, which results in the formation of spirocyclic β-lactams . The reaction conditions typically involve high temperatures and the presence of specific catalysts to facilitate the cycloaddition process. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Chemical Reactions Analysis
1-Thia-6-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1-Thia-6-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Thia-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Thia-6-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds, such as:
1-Azaspiro[3.3]heptane: This compound is similar in structure but lacks the sulfur atom present in this compound.
2-Thia-6-azaspiro[3.3]heptane hydrochloride: This compound has a similar structure but differs in the position of the sulfur atom.
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride: This compound contains an additional oxygen atom, resulting in different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-thia-6-azaspiro[3.3]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKZOKNPWYBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC12CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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